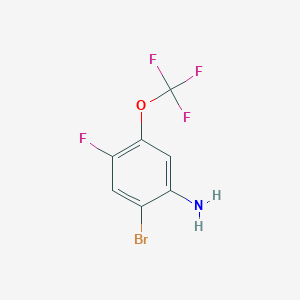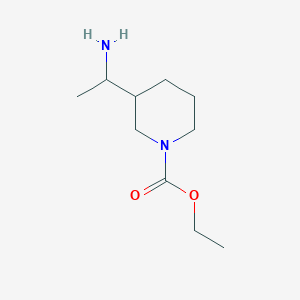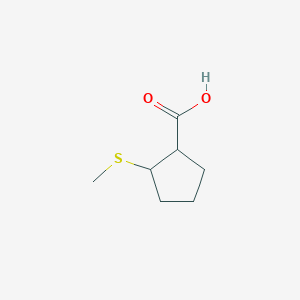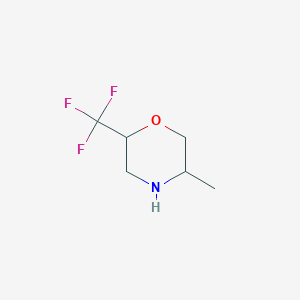
2-Bromo-4-fluoro-5-(trifluorométhoxy)aniline
Vue d'ensemble
Description
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrF4NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethoxy groups
Applications De Recherche Scientifique
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis and biochemical evaluation of inhibitors of the hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that the compound could potentially interact with its targets, such as the hcv ns3 protease, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
Given its potential role as an inhibitor of the hcv ns3 protease, it may affect the life cycle of the hepatitis c virus .
Result of Action
Similar compounds have shown inhibitory effects on the hcv ns3 protease, which could potentially lead to a disruption in the life cycle of the hepatitis c virus .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of metabolic processes . Additionally, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can bind to specific proteins, altering their function and impacting cellular activities .
Cellular Effects
The effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can alter gene expression by binding to transcription factors, leading to changes in the expression of genes involved in cell cycle regulation .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases, which play a critical role in signal transduction pathways . Additionally, 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can induce changes in gene expression by interacting with DNA-binding proteins, thereby affecting transcriptional regulation .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline remains stable under ambient conditions but can degrade under extreme temperatures or pH levels . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline vary with different dosages in animal models. Low doses of the compound have been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline is essential for predicting its effects on cellular function and developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline within cells and tissues are critical factors that influence its activity. The compound is transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . Studies have shown that 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can accumulate in certain tissues, leading to localized effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 4-fluoro-5-(trifluoromethoxy)aniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The choice of solvent, temperature, and brominating agent would be carefully controlled to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
2-Fluoro-5-(trifluoromethoxy)aniline: Lacks the bromine atom, which can affect its reactivity and applications.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYYXTHPUFLAOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806981-27-0 | |
| Record name | 2-bromo-4-fluoro-5-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)










![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

